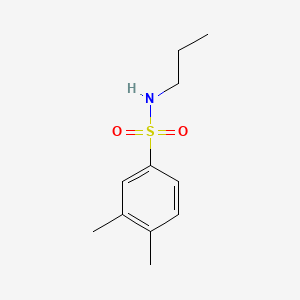

3,4-dimethyl-N-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-7-12-15(13,14)11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIDGESMOAOMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethyl N Propylbenzenesulfonamide and Analogous Structures

Established Synthetic Pathways for Sulfonamide Formation

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This foundational reaction forms the basis for the synthesis of a vast array of sulfonamide derivatives. The general pathway involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and the elimination of hydrogen chloride.

The synthesis typically begins with the preparation of the requisite sulfonyl chloride. For aromatic sulfonamides, this often starts from the corresponding arene. For instance, the synthesis of 4-aminobenzenesulfonamide (sulfanilamide) begins with benzene (B151609), which undergoes nitration, reduction to aniline, acetylation, chlorosulfonation with chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride, and finally amination followed by hydrolysis. nih.gov A similar approach would be used for 3,4-dimethyl-N-propylbenzenesulfonamide, starting with 1,2-dimethylbenzene (o-xylene).

Alternative starting materials for generating sulfonyl chlorides include thiols and sulfonic acids. researchgate.net Thiols can be converted to sulfonyl chlorides in situ through oxidation with reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. researchgate.netorganic-chemistry.org

| Starting Material | Reagent(s) | Intermediate | Product | Reference |

| Arene (e.g., Acetanilide) | Chlorosulfonic Acid (ClSO₃H) | Aryl Sulfonyl Chloride | Sulfonamide (after amination) | nih.gov |

| Thiol (R-SH) | H₂O₂ and SOCl₂ | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (after amination) | researchgate.net |

| Sulfonic Acid (R-SO₃H) | Thionyl Chloride (SOCl₂) or PCl₅ | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (after amination) | researchgate.net |

| Thiol (R-SH) | N-Chlorosuccinimide (NCS), Bu₄NCl, H₂O | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (after amination) | organic-chemistry.org |

Targeted Synthesis Strategies for N-Alkylated Benzenesulfonamides

The synthesis of N-alkylated benzenesulfonamides, such as 3,4-dimethyl-N-propylbenzenesulfonamide, requires specific strategies to introduce the alkyl group onto the nitrogen atom. One common approach is the direct reaction of the corresponding benzenesulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) with the desired alkylamine (e.g., propylamine).

Another important strategy is the N-alkylation of a primary sulfonamide. This involves the deprotonation of the sulfonamide NH group with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent like an alkyl halide.

Recent advancements have focused on more efficient and environmentally friendly methods for N-alkylation. The direct N-alkylation of amides (including sulfonamides) with alcohols has emerged as an attractive process because it uses readily available starting materials and generates water as the only byproduct. nih.gov This transformation is often catalyzed by transition metals. nih.gov Furthermore, triarylboranes like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to be effective metal-free catalysts for the N-alkylation of various amines with aryl esters, a methodology that can be extended to sulfonamides. rsc.org

| Strategy | Reactants | Catalyst/Conditions | Product | Reference |

| Direct Sulfonylation | Aryl Sulfonyl Chloride + Alkylamine | Base (e.g., Pyridine) | N-Alkyl Sulfonamide | researchgate.net |

| N-Alkylation of Primary Sulfonamide | Primary Sulfonamide + Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl Sulfonamide | researchgate.net |

| N-Alkylation with Alcohols | Sulfonamide + Alcohol | Transition Metal Catalyst | N-Alkyl Sulfonamide | nih.gov |

| Triarylborane Catalysis | Sulfonamide + Aryl Ester | B(C₆F₅)₃ | N-Alkyl Sulfonamide | rsc.org |

Advancements in Catalytic Approaches for Sulfonamide Construction, including Dual Copper and Photoredox Catalysis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing chemical bonds under mild conditions. The synthesis of sulfonamides has benefited greatly from these advancements, particularly through the use of dual catalytic systems.

A powerful strategy involves the combination of photoredox catalysis and copper catalysis for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This method allows for the single-step synthesis of a wide variety of sulfonamides at room temperature. acs.org The mechanism is thought to involve the generation of an aryl radical via a photoredox cycle, which is then trapped by a sulfur dioxide surrogate. The resulting sulfonyl radical intermediate is then captured by a Cu(II)-amido complex, formed in the copper catalytic cycle, to yield the final sulfonamide product. acs.org This approach demonstrates good functional group compatibility and is applicable to a broad range of substrates. acs.org

Dual copper and photoredox catalysis has also been successfully applied to the arylation and alkylation of sulfenamides, providing a radical-based pathway for constructing C-S bonds, which are precursors in some sulfonamide syntheses. figshare.comfigshare.com Another innovative approach uses dual copper and visible light catalysis to achieve S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. nih.gov This redox-neutral reaction proceeds under mild conditions and is mechanistically distinct from classical nucleophilic substitution pathways, utilizing a triplet nitrene intermediate generated from the azide (B81097) by visible light. nih.gov

| Catalytic System | Reactants | Key Features | Product | Reference(s) |

| Synergistic Photoredox and Copper Catalysis | Aryl Radical Precursor, Amine, SO₂ Source | Single-step synthesis, Room temperature, Broad scope | Sulfonamide | acs.org |

| Dual Copper and Photoredox Catalysis | Aryl Sulfonium Salts, Alkyl Iodides, Sulfenamides | Radical-mediated C-S bond formation, Mild conditions | Sulfilimines (Sulfonamide precursors) | figshare.comfigshare.comresearchgate.net |

| Dual Copper and Visible Light Catalysis | Phenylsulfinic Acids, Aryl Azides | Redox-neutral, Utilizes triplet nitrene intermediate | Benzenesulfinamide Derivatives | nih.gov |

Derivatization Strategies for Aryl Substituents on Benzenesulfonamides

Modifying the aryl ring of benzenesulfonamides is a key strategy for fine-tuning their chemical and physical properties. Such derivatization can be achieved either by starting with a pre-functionalized aromatic compound or by performing reactions on the aromatic ring of a pre-formed benzenesulfonamide (B165840).

Starting with substituted benzenes, such as 1,2-dimethylbenzene to ultimately form the 3,4-dimethylphenyl core, is the most direct approach. For more complex substitutions, a variety of synthetic strategies can be employed. For example, the synthesis of 1,3,5-triazinyl-substituted benzenesulfonamides often involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core with aminobenzenesulfonamides. nih.gov This allows for the introduction of diverse functional groups onto the triazine ring, which is attached to the benzenesulfonamide scaffold. nih.gov

Direct functionalization of the benzenesulfonamide aromatic ring can also be accomplished using standard aromatic substitution reactions, provided the sulfonamide group and other substituents are compatible with the reaction conditions. For example, coupling reactions can be performed if a suitable handle, such as a halogen, is present on the aromatic ring. A study on N-aryl substituted benzenesulfonamides demonstrated the coupling of benzenesulfonyl chloride with various substituted aromatic amines to generate a library of derivatives. researchgate.net While this modifies the N-substituent, similar principles of using pre-functionalized starting materials apply to the synthesis of derivatives with varied aryl substitution patterns.

| Derivatization Approach | Description | Example | Reference |

| Use of Substituted Starting Materials | Beginning the synthesis with an already substituted benzene ring (e.g., 1,2-dimethylbenzene). | Synthesis of 3,4-dimethylbenzenesulfonyl chloride from o-xylene. | General Knowledge |

| Nucleophilic Aromatic Substitution | Reacting an aminobenzenesulfonamide with an activated aromatic system like cyanuric chloride to attach complex substituents. | Synthesis of 1,3,5-triazinyl-substituted benzenesulfonamides. | nih.gov |

| Coupling Reactions | Using a pre-formed benzenesulfonamide with a reactive group (e.g., a halogen) on the aryl ring to perform cross-coupling reactions (e.g., Suzuki, Heck). | Not directly cited, but a common strategy in medicinal chemistry. | N/A |

| Coupling of Varied Reactants | Reacting a single benzenesulfonyl chloride with a diverse range of substituted aromatic amines to create a library of N-aryl derivatives. | Coupling of benzenesulfonyl chloride with various anilines. | researchgate.net |

Reactivity and Mechanistic Investigations of Benzenesulfonamide Scaffolds

Pathways of Sulfonamide Cleavage by Arene Anion Radicals

The cleavage of sulfonamides using arene anion radicals, such as sodium naphthalenide, is a significant reductive transformation. lookchem.comnih.gov Mechanistic studies have revealed that the reaction with sulfonamides derived from secondary amines proceeds via a rapid consumption of two moles of the reducing agent for every mole of the sulfonamide. lookchem.com This process results in the cleavage of the sulfur-nitrogen bond.

The initial products of this rapid reaction are the corresponding amide anion and an arenesulfinate anion. lookchem.com The rate law for this primary cleavage step has been determined to be first order in both the anion radical and the sulfonamide, expressed as: rate = k[anion radical][sulfonamide]. lookchem.com This suggests that the rate-determining step is likely the initial electron transfer from the arene anion radical to the sulfonamide molecule. lookchem.com

Following the initial cleavage, the arenesulfinate ion can undergo a subsequent, much slower reduction. This secondary reaction consumes additional reducing agent and leads to the formation of the parent arene hydrocarbon (e.g., toluene (B28343) from a toluenesulfinate) and a mixture of inorganic sulfur salts, including thiosulfate, sulfite, and sulfide. lookchem.com

Table 1: Summary of Sulfonamide Cleavage by Arene Anion Radicals

| Feature | Description |

| Stoichiometry | 2 moles of arene anion radical are consumed per mole of sulfonamide for the initial cleavage. lookchem.com |

| Initial Products | Amide anion and arenesulfinate anion. lookchem.com |

| Rate Law | rate = k[anion radical][sulfonamide]. lookchem.com |

| Rate-Determining Step | Believed to be the electron transfer from the anion radical to the sulfonamide. lookchem.com |

| Secondary Reaction | Slow reduction of the arenesulfinate anion to an arene hydrocarbon and various sulfur salts. lookchem.com |

This reductive cleavage pathway provides a method for the deprotection of amines that have been protected as sulfonamides. The efficiency and rate of the cleavage can be influenced by the specific arene anion radical used, with different radicals exhibiting different reduction potentials. lookchem.com

Functional Group Transformations and Derivatization Reactions on the Benzenesulfonamide (B165840) Scaffold

The benzenesulfonamide scaffold is a versatile platform for a wide array of functional group transformations and derivatization reactions, enabling the synthesis of diverse chemical libraries. nih.govacs.org These reactions can target the aromatic ring, the sulfonamide nitrogen, or substituents already present on the scaffold.

One common strategy involves the modification of the amine component. For instance, commercially available sulfanilamide (B372717) can be acylated with reagents like chloroacetyl chloride, followed by reaction with nucleophiles such as ammonium (B1175870) thiocyanate (B1210189) or various substituted piperazines to introduce new heterocyclic moieties. acs.orgrsc.org

Another powerful approach is the copper-catalyzed cross-coupling of substituted phenyl bromides with the sulfonamide nitrogen, allowing for the introduction of various aryl groups. acs.org Furthermore, modern synthetic methods have been developed for the construction of the S-N bond itself under mild conditions. One such method utilizes a dual copper and visible-light-catalyzed coupling between phenylsulfinic acids and aryl azides, proceeding through a sulfonyl radical and triplet nitrene mechanism. nih.gov This avoids the harsh conditions or the use of genotoxic aromatic amines often required in traditional methods like the amination of arylsulfonyl chlorides. nih.gov

Table 2: Examples of Derivatization Reactions on the Benzenesulfonamide Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation and Substitution | 1. Chloroacetyl chloride, K2CO3, Acetone 2. Ammonium thiocyanate, Ethanol, Reflux | Thiazolone-benzenesulfonamides rsc.org |

| N-Alkylation | 1. 2-chloroacetyl chloride, NaOH 2. Substituted piperazines, Na2CO3, DMF, Reflux | 2-(piperazin-1-yl)-N-(sulfamoylbenzyl)acetamides acs.org |

| N-Arylation (Cross-Coupling) | Substituted phenyl bromides, CuI, L-proline, K3PO4, DMSO, 120 °C | N-Aryl benzenesulfonamide derivatives acs.org |

| S-N Bond Formation | Phenylsulfinic acids, Aryl azides, Ir(ppy)3, CuCN, Blue LEDs, N2, rt | Structurally diverse benzenesulfinamides nih.gov |

These synthetic strategies highlight the adaptability of the benzenesulfonamide core for creating complex molecules with tailored properties.

Role of Substituents in Modulating Reaction Kinetics and Selectivity

Substituents on the aromatic ring of a benzenesulfonamide play a critical role in modulating the molecule's reactivity, influencing both the rate of reaction (kinetics) and the position of attack by incoming reagents (selectivity). lumenlearning.comlibretexts.org These effects are primarily governed by the interplay of two fundamental electronic phenomena: inductive effects and resonance effects. libretexts.orglibretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. libretexts.org Electron-withdrawing groups (EWGs), such as halogens or a nitro group, pull electron density away from the ring, deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org Conversely, electron-donating groups (EDGs) like alkyl groups push electron density into the ring, activating it.

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring via resonance, which is a powerful activating effect. libretexts.orglibretexts.org

For the specific compound 3,4-dimethyl-N-propylbenzenesulfonamide , the substituents have predictable effects:

3,4-dimethyl groups: As alkyl groups, the two methyl substituents are electron-donating through an inductive effect. libretexts.org This increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus activating it for electrophilic aromatic substitution reactions. The reaction rate would be faster compared to unsubstituted benzene. lumenlearning.com Alkyl groups are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

N-propylbenzenesulfonamide group (-SO2NH-propyl): The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This has a powerful deactivating inductive and resonance effect on the ring, making further electrophilic substitution more difficult. youtube.com This group is a meta-director.

Table 3: Classification of Substituent Effects on Aromatic Rings

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -CH3 (Alkyl) | Donating | N/A | Activating | Ortho, Para |

| -OH, -NH2 | Withdrawing | Donating | Strongly Activating | Ortho, Para |

| -Cl, -Br (Halogens) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -SO3H, -SO2NHR | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

| -NO2, -CN | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

| -C=O (Carbonyl) | Withdrawing | Withdrawing | Deactivating | Meta |

This understanding of substituent effects is fundamental for planning synthetic routes involving benzenesulfonamide scaffolds, allowing chemists to predict and control the outcomes of chemical reactions. nih.govmsu.edu

Biochemical Interactions and in Vitro Biological Activities of Benzenesulfonamide Derivatives Relevant to 3,4 Dimethyl N Propylbenzenesulfonamide

Enzymatic Inhibition Mechanisms

The sulfonamide group (—SO₂NH₂) is a key pharmacophore that enables these derivatives to bind to the active sites of numerous enzymes, leading to their inhibition. The following sections detail the inhibitory mechanisms against several key enzymes.

Acetylcholinesterase (AChE) and Alpha-Glycosidase (α-GLY) Inhibition

Benzenesulfonamide (B165840) derivatives have been identified as inhibitors of both Acetylcholinesterase (AChE) and α-Glycosidase (α-GLY). AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of Alzheimer's disease. α-Glycosidase, found in the small intestine, is involved in the breakdown of carbohydrates into glucose. tandfonline.com Inhibiting this enzyme can help manage type 2 diabetes by reducing post-meal blood glucose levels. tandfonline.com

In one study, a series of amine sulfonamide derivatives were synthesized and evaluated for their inhibitory effects. nih.gov The results showed that certain derivatives were potent inhibitors of both enzymes. Specifically, derivatives with electronegative groups such as halogens (-Br and -Cl) and hydroxyl (-OH) groups attached to the benzene (B151609) ring demonstrated stronger inhibitory activity. tandfonline.com For AChE, the inhibition constants (Kᵢ) were in the micromolar range, with the most powerful inhibition observed in the range of 2.26 ± 0.45 µM to 3.57 ± 0.97 µM. nih.gov The same series of compounds also inhibited α-GLY, with Kᵢ values ranging from 95.73 ± 13.67 µM to 102.45 ± 11.72 µM. nih.gov

| Enzyme | Kᵢ Value Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 |

| Alpha-Glycosidase (α-GLY) | 95.73 ± 13.67 – 102.45 ± 11.72 |

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. tandfonline.com Inhibition of GST is a strategy being explored in cancer therapy to overcome drug resistance. The same study that investigated AChE and α-GLY inhibition also assessed the effect of benzenesulfonamide derivatives on GST. nih.gov The Kᵢ values for GST inhibition were found to be in the range of 22.76 ± 1.23 µM to 49.29 ± 4.49 µM, indicating a moderate inhibitory potential. nih.gov Another study focused on developing benzenesulfonamide derivatives as potent and selective inhibitors of Glutathione Transferase Omega-1 (GSTO1-1), an enzyme implicated in inflammatory diseases. nih.gov

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, which includes the enzyme Glyoxalase I (Glx-I), is crucial for detoxifying cytotoxic byproducts of metabolism, primarily methylglyoxal (B44143) (MG). nih.govnih.gov Cancer cells often have elevated levels of Glx-I, making it an attractive target for anticancer drug development. nih.gov A series of 1,4-benzenesulfonamide derivatives were designed and synthesized to act as Glx-I inhibitors. nih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity, showing IC₅₀ values below 10 μM. nih.gov Two compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide, were particularly potent, with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. nih.gov The initial development of Glx-I inhibitors focused on competitive, substrate analog inhibitors like S-alkylglutathione and S-benzylglutathione derivatives. mdpi.com

| Compound | IC₅₀ (µM) |

|---|---|

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov There are two main isoforms, MAO-A and MAO-B. Selective MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain. nih.govmdpi.com Numerous studies have explored benzenesulfonamide derivatives as selective MAO-B inhibitors. nih.gov One study investigated a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides and found them to be potent and specific MAO-B inhibitors. nih.gov The most potent compound in this series exhibited an IC₅₀ value of 0.0027 µM. The study highlighted that 4-benzenesulfonamide derivatives were significantly more potent than their 3-benzenesulfonamide counterparts. nih.gov Another study on pyridazinone-substituted benzenesulfonamides identified two compounds that showed appreciable inhibition of MAO-B with IC₅₀ values of 2.90 µM and 4.36 µM, with no activity against the MAO-A isoform. researcher.lifebenthamdirect.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. tandfonline.comacs.org Benzenesulfonamides are a classic class of CA inhibitors. acs.org Research into novel benzenesulfonamide derivatives has identified compounds with potent, low-nanomolar inhibitory activity against various human CA (hCA) isoforms. acs.org For example, two series of novel derivatives showed inhibitory potential against hCA I, hCA II, hCA VII, and hCA IX, with some compounds displaying selective inhibition against the epileptogenesis-related isoforms hCA II and VII in the nanomolar range. acs.org Another study synthesized benzoylthioureido benzenesulfonamide derivatives and found potent inhibitory activity towards hCA I, with Kᵢ values as low as 33.00 nM, which was significantly better than the standard inhibitor acetazolamide (B1664987) (Kᵢ = 250.00 nM). tandfonline.com

| Compound | hCA I Kᵢ (nM) | Standard Inhibitor (Acetazolamide) hCA I Kᵢ (nM) |

|---|---|---|

| Compound 7c | 33.00 | 250.00 |

Receptor Interaction Studies

Beyond enzymatic inhibition, benzenesulfonamide derivatives also interact with various cell surface receptors, modulating their activity.

Serotonin 5-HT₇ Receptor Antagonism by related derivatives

The serotonin 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified serotonin receptor subtypes. nih.govnih.gov It is implicated in the regulation of mood, circadian rhythms, and cognition, making it a target for treating central nervous system disorders like depression and schizophrenia. nih.govpatsnap.com 5-HT₇ receptor antagonists are compounds that bind to and block the activity of this receptor. patsnap.com Many selective 5-HT₇ receptor antagonists feature a sulfonamide moiety, which is crucial for their binding and activity. The development of selective antagonists has been a key area of research to understand the receptor's physiological role. nih.gov Studies have led to the discovery of potent antagonists, such as N-[4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butyl]benzothiophene-2-sulfonamide, which displayed dual blockade of 5-HT₆ and D₂ receptors in addition to its 5-HT₇ antagonism. researchgate.net The interaction of these antagonists can prevent serotonin from activating the receptor, thereby modulating downstream signaling pathways, such as cyclic AMP (cAMP) production. patsnap.com

Modulatory Effects on Cellular Pathways

Benzenesulfonamide derivatives represent a versatile class of compounds with a wide array of biological activities. Their interactions with cellular pathways are multifaceted, influencing processes from metabolic regulation to immune signaling and cell proliferation. The structural diversity within this chemical family allows for targeted modulation of specific biological functions, which is of significant interest in pharmacological research.

Certain benzenesulfonamide derivatives have been shown to influence glucose metabolism in endothelial cells. A study investigating sulfonamide-based derivatives of metformin (B114582), a well-known anti-diabetic agent, revealed that these compounds can enhance glucose utilization in Human Umbilical Vein Endothelial Cells (HUVECs). Specifically, derivatives featuring methoxy (B1213986) and amino substituents significantly increased glucose uptake in HUVECs, an effect comparable to that of the parent drug, metformin. nih.gov This suggests that the sulfonamide scaffold can be modified to produce compounds with potential applications in regulating cellular glucose metabolism. nih.gov

The research highlighted that biguanide (B1667054) analogues with a benzenesulfonamide structure, particularly those with methoxy and amino groups, demonstrated a significant increase in glucose utilization. nih.gov This activity underscores the potential for benzenesulfonamide derivatives to modulate key metabolic pathways in endothelial cells, which are crucial in the context of vascular health and diseases such as diabetes.

The influence of benzenesulfonamide derivatives extends to the coagulation cascade, where they have demonstrated notable anti-coagulant properties. In the same study of sulfonamide-based metformin derivatives, it was found that these compounds favorably influenced several coagulation parameters. nih.gov For instance, a derivative with a nitro group and another with an amino group demonstrated beneficial effects on the coagulation process. nih.gov One derivative, in particular, was noted for its ability to slow down fibrin (B1330869) polymerization, indicating a more pronounced anti-coagulant effect than metformin itself. nih.gov

Further research has shown that certain sulfonamide-based derivatives of metformin can positively affect plasma hemostasis, including clot formation and stabilization. nih.gov The introduction of a sulfonamide group to a biguanide derivative has been found to inhibit the formation of platelet thrombus by reducing platelet aggregation and adhesion. nih.gov Moreover, other research has identified sulfonamide-pyrrolidinones as potent and selective inhibitors of factor Xa, a critical enzyme in the coagulation cascade, which leads to the prevention of thrombin production. nih.gov These findings highlight the potential of the benzenesulfonamide scaffold in the development of novel anti-thrombotic agents.

Bis-aryl sulfonamides have been identified as modulators of innate immune signaling pathways. These compounds have been shown to prolong the activation of key transcription factors such as nuclear factor kappa B (NF-κB) and the interferon-stimulating response element (ISRE). researchgate.net The activation of these pathways is crucial for the initiation of an immune response to pathogens.

One study identified a bis-aryl sulfonamide, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, as a compound that could prolong the activation of ISRE induced by type I interferon and enhance the lipopolysaccharide (LPS)-induced NF-κB response. researchgate.net This dual activity suggests that bis-aryl sulfonamides can amplify and extend the signals that trigger an immune defense. Further structure-activity relationship studies have helped to identify the key structural features of these molecules that are critical for their immune-stimulatory properties. researchgate.net The ability of these compounds to sustain the activation of these pathways makes them of interest as potential adjuvants in vaccines or as standalone immunomodulatory agents.

A significant body of research has demonstrated the in vitro anti-proliferative activity of benzenesulfonamide derivatives against a variety of cancer cell lines. These compounds have shown efficacy against both solid tumors and hematological malignancies.

For instance, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives were tested for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. mdpi.com The most active compound in this series exhibited a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against MDA-MB-231 cells and 27.8 ± 2.8 µM against IGR39 cells. mdpi.com

In another study, benzenesulfonamide derivatives incorporating a dihydropyrimidin(thi)one moiety were evaluated for their anti-proliferative effects on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87MG) cell lines. nih.gov Two compounds, in particular, showed enhanced anti-proliferative activity with IC50 values of 44.4 µM and 38.8 µM against MDA-MB-231 cells. nih.gov

Furthermore, novel 1,2,3-triazole benzenesulfonamide derivatives containing a pyrazolyl-thiazole moiety were synthesized and tested for their anti-proliferative activity against hepatocellular carcinoma (HEPG-2), breast cancer (MCF-7), and another triple-negative breast cancer (MDA-MB-231) cell line. nih.gov Several of these compounds displayed potent activity, with IC50 values in the low micromolar range, under both normal and low oxygen (hypoxic) conditions, which are often found in solid tumors. nih.gov

The following table summarizes the in vitro anti-proliferative activities of selected benzenesulfonamide derivatives.

| Compound Class | Cancer Cell Line | Activity (IC50/EC50 in µM) |

|---|---|---|

| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 |

| Benzenesulfonamide-imidazole derivative | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 |

| Dihydropyrimidin(thi)one-benzenesulfonamide | MDA-MB-231 (Triple-Negative Breast Cancer) | 38.8 |

| Dihydropyrimidin(thi)one-benzenesulfonamide | U87MG (Glioblastoma) | 34 |

| 1,2,3-Triazole benzenesulfonamide | HEPG-2 (Hepatocellular Carcinoma) | 3.44 - 15.03 |

| 1,2,3-Triazole benzenesulfonamide | MCF-7 (Breast Cancer) | 1.39 - 8.26 |

| 1,2,3-Triazole benzenesulfonamide | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.76 - 26.3 |

In Vitro Antimicrobial Activities

The foundational biological activity of the sulfonamide class of compounds is their antimicrobial effect. This activity is the basis for their historical and continued use in medicine.

The primary mechanism of the antimicrobial action of sulfonamides is the inhibition of folic acid synthesis in bacteria. ontosight.aiwikipedia.org Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. wikipedia.orgwikipedia.org This metabolic pathway is essential for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids. researchgate.net

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net Due to this structural similarity, sulfonamides act as competitive inhibitors of DHPS. wikipedia.orgnih.gov They bind to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. ontosight.ai This disruption of the folic acid pathway halts bacterial growth and replication, leading to a bacteriostatic effect. wikipedia.orgwikipedia.org

The following table details the key components of the bacterial folic acid synthesis pathway inhibited by sulfonamides.

| Enzyme | Substrate | Inhibitor | Mechanism of Action |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | para-Aminobenzoic Acid (PABA) | Sulfonamides | Competitive Inhibition |

Structure Activity Relationship Sar Analysis of 3,4 Dimethyl N Propylbenzenesulfonamide Analogs

Influence of N-Alkyl Substituents on Biochemical Potency and Activity Profiles

While extensive SAR studies detailing a homologous series of simple N-alkyl chains on the 3,4-dimethylbenzenesulfonamide (B1267523) scaffold are not widely available, general principles can be inferred from related compounds. The size and nature of the N-substituent are crucial for activity. For instance, in the development of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, modifying the N-substituents on a benzenesulfonamide (B165840) scaffold was a key optimization strategy. A shift from benzyl (B1604629) to larger, more complex groups like cyclohexylmethyl was shown to significantly improve inhibitory potency, highlighting that the N-substituent interacts with a specific region of the enzyme's binding site. nih.gov

Effects of Aromatic Ring Substituents (e.g., Methyl, Halogen, Hydroxyl Groups) on Biological Activity Profiles

The substitution pattern on the aromatic ring is a critical determinant of a benzenesulfonamide's biological activity. The two methyl groups at the 3- and 4-positions of 3,4-dimethyl-N-propylbenzenesulfonamide contribute to its lipophilicity and define its interaction with target proteins. Modifications to these substituents, or the introduction of others, can profoundly alter potency and selectivity.

SAR studies on various benzenesulfonamide series have provided clear insights into these effects. For instance, in a series of inhibitors of the Keap1-Nrf2 protein-protein interaction, the nature of the substituent on the benzenesulfonyl moiety significantly influenced activity. nih.gov Electron-donating groups, such as methyl, were found to be favorable. The position of these groups is also crucial; a para-substituted methyl group (at the 4-position) was preferred over a meta-substitution (3-position). nih.gov Conversely, the introduction of electron-withdrawing groups, such as fluoro or trifluoromethyl, tended to decrease the inhibitory potency. nih.gov

In another study on HIV-1 capsid inhibitors, the position of substituents on the benzene (B151609) ring was paramount. nih.gov For groups like nitro (NO2) and amino (NH2), the order of activity was consistently para > meta > ortho, suggesting that substitution at the 4-position is most beneficial for activity in that specific target. nih.gov The introduction of halogen atoms also shows a clear trend; in one study, increasing the atomic volume from fluorine to bromine enhanced reactivity, while the much bulkier iodine atom led to a marked reduction in inhibitory activity.

The following table summarizes SAR data from a series of 1,4-bis(arylsulfonamido)benzene derivatives, illustrating the impact of different substituents on the benzenesulfonyl ring on inhibitory activity against Keap1-Nrf2 PPI. nih.gov

| Compound | Substituent (R) on Benzene Ring | IC50 (μM) |

|---|---|---|

| 7d | 4-OMe | 0.79 |

| 7p | 4-Me | 0.45 |

| 7q | 4-Phenyl | 0.75 |

| 7r | 4-F | > 2.5 |

| 7s | 4-CF3 | > 1.5 |

| 7t | 4-Br | 0.59 |

These findings suggest that for analogs of 3,4-dimethyl-N-propylbenzenesulfonamide, replacing the methyl groups with other substituents would have a predictable impact. Small, electron-donating alkyl groups at the 4-position appear to be favorable for certain targets, while bulky or strongly electron-withdrawing groups may be detrimental.

Pharmacophore Elucidation for Target Binding and Inhibitory Activity

A pharmacophore model outlines the essential molecular features required for a molecule to bind to a specific biological target and exert its effect. For benzenesulfonamide derivatives, the pharmacophore is well-characterized and centers on the sulfonamide group itself, which serves as a crucial interaction hub. researchgate.netresearchgate.net

The key features of the benzenesulfonamide pharmacophore typically include:

Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group (N-H) acts as a critical hydrogen bond donor. This interaction is often essential for anchoring the ligand into the active site of the target protein, such as the zinc metalloenzyme carbonic anhydrase. researchgate.netnih.gov

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group (S=O) are strong hydrogen bond acceptors, forming additional stabilizing interactions with residues in the binding pocket. tuni.fi

Aromatic Ring: The benzene ring serves as a hydrophobic core that can engage in van der Waals, hydrophobic, or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's active site. tuni.finih.gov

Computational studies and 3D models of benzenesulfonamides bound to their targets, such as Vibrio cholerae carbonic anhydrases, visualize these interactions clearly. researchgate.net The sulfonamide moiety typically coordinates with a central metal ion (like Zn²⁺ in carbonic anhydrases) and forms a network of hydrogen bonds with nearby amino acid residues. The substituted benzene ring then occupies a neighboring hydrophobic pocket, where the nature and position of its substituents determine the specificity and strength of the binding. researchgate.nettuni.fi

A five-point pharmacophore hypothesis developed for a series of aryl sulfonamide antagonists identified two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring as the key features for activity. researchgate.net This model reinforces the idea that the sulfonamide group and the aromatic ring are the foundational elements for molecular recognition and binding. Therefore, any modification to the 3,4-dimethyl-N-propylbenzenesulfonamide scaffold must preserve these core pharmacophoric features to maintain biological activity.

Future Research Directions and Potential Academic Applications of 3,4 Dimethyl N Propylbenzenesulfonamide

Advancements in Sustainable and Efficient Synthetic Methodologies

The conventional synthesis of N-alkylbenzenesulfonamides typically involves the reaction of a sulfonyl chloride with a primary amine, a method that is well-established but may involve harsh reagents or produce significant waste. nsf.govwho.int Future research could focus on developing more sustainable and efficient synthetic routes to 3,4-dimethyl-N-propylbenzenesulfonamide.

Key areas for advancement include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps through one-pot reactions, and minimizing waste generation. nsf.gov

Catalytic Methods: Developing novel catalysts to improve reaction yields and selectivity under milder conditions, thereby reducing energy consumption.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability compared to traditional batch processing.

| Method | Traditional Approach | Potential Sustainable Advancement | Key Benefits |

| Reactants | Aryl sulfonyl chloride and primary amine | In-situ generation of sulfonylating agent; use of bio-based starting materials | Reduced use of hazardous reagents; lower carbon footprint |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Water, supercritical CO₂, or biodegradable ionic liquids | Reduced environmental impact and toxicity |

| Base | Stoichiometric amounts of organic bases (e.g., Pyridine) | Catalytic amounts of a recyclable base | Improved atom economy, easier purification |

| Process | Batch processing | Continuous flow synthesis | Enhanced safety, better process control, easier scalability |

Refined Understanding of Molecular Mechanisms of Action in Diverse Biological Systems

The sulfonamide moiety is renowned for its role in antibacterial drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govtandfonline.com This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction. study.comstudy.comdrugbank.com

However, the biological activities of sulfonamides extend far beyond their antibacterial properties. ajchem-b.com Compounds containing this functional group have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents. ekb.egnih.gov Future research on 3,4-dimethyl-N-propylbenzenesulfonamide should therefore explore a wide range of potential mechanisms, including:

Enzyme Inhibition: Assessing its inhibitory activity against various enzyme families, such as carbonic anhydrases, cyclooxygenases (COX), and proteases. nih.gov

Ion Channel Modulation: Investigating its effects on the function of various ion channels, as some N-alkylbenzenesulfonamides have shown activity against voltage-gated potassium channels. nih.govresearchgate.netresearchgate.net

Receptor Binding: Screening for affinity and functional activity at a range of G-protein coupled receptors (GPCRs) or other cell surface receptors.

A systematic investigation is required to determine if 3,4-dimethyl-N-propylbenzenesulfonamide acts via the classic antibacterial pathway or possesses alternative or multiple mechanisms of action that could be therapeutically relevant in different disease contexts.

Exploration of Novel Biochemical Targets for Selective Modulation

The structural diversity of sulfonamide derivatives allows them to interact with a wide variety of biological targets. nih.gov This provides a rich field for the exploration of novel biochemical targets for 3,4-dimethyl-N-propylbenzenesulfonamide. Based on the activities of analogous compounds, research could be directed toward targets implicated in a range of pathologies.

Potential areas for target exploration include:

Oncology: Certain sulfonamides are known to inhibit carbonic anhydrase isoforms, such as CA IX, which is overexpressed in hypoxic tumors and contributes to cancer cell survival. nih.govnih.gov Investigating the selectivity of 3,4-dimethyl-N-propylbenzenesulfonamide for different CA isoforms could uncover potential anticancer applications.

Neuroscience: Derivatives of benzenesulfonamide (B165840) have been identified as selective antagonists for serotonin (B10506) receptors, such as the 5-HT7 receptor, suggesting potential applications in neurological and psychiatric disorders. ebi.ac.ukacs.orgnih.gov

Inflammatory Diseases: The sulfonamide scaffold is present in selective COX-2 inhibitors used as anti-inflammatory drugs. ekb.eg Evaluating the compound's effect on enzymes involved in inflammatory pathways is a logical research direction.

| Potential Target Class | Specific Examples | Therapeutic Relevance |

| Metalloenzymes | Carbonic Anhydrase (CA) Isoforms (e.g., CA I, II, IX) | Glaucoma, Diuresis, Oncology nih.gov |

| Ion Channels | Voltage-Gated Potassium Channels (e.g., Kv3.1) | Neurological disorders, Arrhythmia nih.govresearchgate.net |

| Serotonin Receptors | 5-HT6, 5-HT7 | Depression, Cognitive disorders ebi.ac.ukacs.org |

| Proteases | Matrix Metalloproteinases (MMPs), HIV Protease | Arthritis, Cancer, HIV/AIDS nih.gov |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain ekb.eg |

Development of Advanced Probes for Biological Research

Chemical probes are essential small-molecule tools used to study the function of proteins and other biomolecules in complex biological systems. youtube.com The sulfonamide moiety has been successfully incorporated into such probes, particularly fluorescent probes for biological imaging. nih.govresearchgate.net

Future research could leverage the 3,4-dimethyl-N-propylbenzenesulfonamide structure as a scaffold for developing novel chemical probes. This could involve:

Fluorescent Labeling: Synthesizing derivatives that incorporate a fluorophore. If the parent compound is found to bind selectively to a specific biological target (e.g., an enzyme overexpressed in cancer cells), such a probe could be used for cellular imaging and diagnostic applications. nih.gov

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker to the scaffold to create probes for identifying and isolating the specific protein targets of the compound within a cell lysate.

Structure-Activity Relationship (SAR) Studies: The development of a series of probe molecules based on the 3,4-dimethyl-N-propylbenzenesulfonamide core would also facilitate detailed SAR studies, helping to map the binding pocket of its biological target and guide the design of more potent and selective modulators. nih.gov

By functionalizing the core structure, researchers can create powerful tools to elucidate the compound's mechanism of action and explore its potential in diagnostics and fundamental biological research.

Q & A

Q. What are the established synthetic routes for 3,4-dimethyl-N-propylbenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 3,4-dimethylaniline with propanesulfonyl chloride under alkaline conditions. Key steps include:

- Sulfonylation : Reacting 3,4-dimethylaniline with propanesulfonyl chloride in a polar aprotic solvent (e.g., pyridine or dichloromethane) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) .

- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 eq.) and controlled pH (8–9) minimize side reactions like hydrolysis. Lower temperatures (0–5°C) reduce dimerization .

Q. How can researchers validate the structural integrity of 3,4-dimethyl-N-propylbenzenesulfonamide?

Use a combination of:

- Spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl groups at C3/C4, propyl chain) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound is moderately polar due to the sulfonamide group. Recommended solvents:

- Polar aprotic : DMSO, DMF (high solubility at >50 mg/mL).

- Chlorinated solvents : Dichloromethane (moderate solubility).

- Aqueous buffers : Requires co-solvents (e.g., 10% ethanol in PBS) for biological assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3,4-dimethyl-N-propylbenzenesulfonamide in drug design?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as hydrogen-bond acceptor) .

- Molecular Docking : Model interactions with biological targets (e.g., carbonic anhydrase isoforms) using software like AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), inoculum size, and compound purity (>95% by HPLC) .

- Structural Analog Comparison : Compare with N-(3,4-dimethylphenyl)benzenesulfonamide derivatives to identify substituent-dependent activity trends .

- Mechanistic Studies : Evaluate enzyme inhibition kinetics (e.g., IC against target enzymes like dihydropteroate synthase) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., <5% sulfonic acid byproduct) .

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation while maintaining regioselectivity .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Methodological Challenges and Solutions

Q. How to address low yields in N-propylsulfonamide formation?

| Factor | Solution | Reference |

|---|---|---|

| Sulfonyl chloride hydrolysis | Use anhydrous conditions (molecular sieves) | |

| Competing amine protonation | Maintain pH 8–9 with NaHCO | |

| Steric hindrance | Increase reaction time (24–48 hrs) |

Q. What analytical techniques differentiate polymorphs of 3,4-dimethyl-N-propylbenzenesulfonamide?

- Differential Scanning Calorimetry (DSC) : Detect melting point variations (ΔT ~2–5°C between forms) .

- Powder X-ray Diffraction (PXRD) : Compare peak positions (e.g., 2θ = 12.5°, 18.7° for Form I vs. 11.9°, 20.3° for Form II) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values?

- Experimental vs. Computational : Measure experimentally via shake-flask method (e.g., LogP = 2.3) and compare with ChemAxon or ACD/Labs predictions .

- Ionization Effects : Account for sulfonamide pKa (~10.2) in buffer selection for octanol-water partitioning .

Applications in Drug Discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.